Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone is a chemical compound with the molecular formula C16H12N4O2S and a molecular weight of 324.364 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone typically involves the reaction of benzaldehyde with 4-(3-nitrophenyl)-1,3-thiazol-2-ylhydrazine. The reaction is usually carried out in a solvent such as methanol or ethanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Chemical Reactions Analysis
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitro group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then interact with biological molecules. The compound’s nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to its biological effects .
Comparison with Similar Compounds
Benzaldehyde [4-(3-nitrophenyl)-1,3-thiazol-2-yl]hydrazone can be compared with other similar compounds, such as:
Benzaldehyde (4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl)hydrazone: This compound has a similar structure but with a chromenyl group instead of a nitrophenyl group.
Benzaldehyde (4-(4-methylphenyl)-1,3-thiazol-2-yl)hydrazone: This compound has a methyl group on the phenyl ring instead of a nitro group.
The uniqueness of this compound lies in its specific nitrophenyl substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C16H12N4O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-(3-nitrophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12N4O2S/c21-20(22)14-8-4-7-13(9-14)15-11-23-16(18-15)19-17-10-12-5-2-1-3-6-12/h1-11H,(H,18,19)/b17-10+ |
InChI Key |
LTZWJALNVXEPOP-LICLKQGHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.